molecular formula C11H7NS B158792 2-Naphthyl isothiocyanate CAS No. 1636-33-5

2-Naphthyl isothiocyanate

Cat. No. B158792
CAS RN: 1636-33-5
M. Wt: 185.25 g/mol
InChI Key: RTMXPNYHPHIDHX-UHFFFAOYSA-N
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Description

2-Naphthyl isothiocyanate is an aromatic isocyanate . It is formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .


Chemical Reactions Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . In a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines, isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases, especially DBU (down to 2 mol%) .


Physical And Chemical Properties Analysis

2-Naphthyl isothiocyanate is a solid with a molecular weight of 169.18 . It has a boiling point of 83 °C/0.2 mmHg and a melting point of 53-56 °C .

Scientific Research Applications

Catalytic Reactions

2-Naphthyl isothiocyanate participates in catalytic reactions for synthesizing complex molecules. Nguyen and Retailleau (2022) demonstrated its role in a DABCO-catalyzed reaction with 2-naphthols, forming 2-iminonaphtho-1,3-oxathioles, useful intermediates in organic synthesis. The reaction could proceed without external oxidants, showing its efficiency in synthesizing heterocyclic compounds (Nguyen & Retailleau, 2022).

Chirality Analysis

It serves as a chirality recognizing agent for determining the enantiomeric purity of chiral amines via NMR analysis, as demonstrated by Ju et al. (2000). This application is crucial for the pharmaceutical industry, where enantiomeric purity directly affects drug efficacy and safety (Ju et al., 2000).

Material Science

In material science, 2-Naphthyl isothiocyanate derivatives have been explored for their electro-optical properties in liquid crystal (LC) compounds. Peng et al. (2017) found these compounds exhibit high birefringence, making them suitable for optical devices, particularly in environments requiring fast-response LC devices under high-temperature conditions (Peng et al., 2017).

Chemical Synthesis

Kovacs, Lebuis, and Shaver (2001) investigated ruthenium-assisted insertion reactions of isothiocyanates, including 2-naphthyl isothiocyanate, into silicon-sulfur bonds. These reactions are pivotal for developing novel organometallic complexes with potential applications in catalysis and material science (Kovacs, Lebuis, & Shaver, 2001).

Safety And Hazards

2-Naphthyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been developed . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) . It has the potential to realize the industrial production of some complicated isothiocyanates .

properties

IUPAC Name

2-isothiocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMXPNYHPHIDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876634
Record name 2-ISOTHIOCYANONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanatonaphthalene

CAS RN

1636-33-5
Record name 2-Naphthylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthyl isothiocyanate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93938
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ISOTHIOCYANONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHYLISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LP7A9XG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
MS Lee - Chemical research in toxicology, 1992 - ACS Publications
The present study investigated the oxidative metabolism of 2-naphthyl isothiocyanatecatalyzed by rat liver microsomes. Incubation of 2-naphthyl isothiocyanate, microsomes, and …
Number of citations: 24 pubs.acs.org
MS Lee - Environmental health perspectives, 1994 - ehp.niehs.nih.gov
… Oxidative conversion by rat liver microsomes of 2naphthyl isothiocyanate to 2-naphthyl isocyanate, a genotoxicant. Chem Res Toxicol 5:791-796(1992). 28. …
Number of citations: 16 ehp.niehs.nih.gov
MS Lee - Chemical research in toxicology, 1996 - ACS Publications
… ureas as previously described for the 2-naphthyl isothiocyanate. Male F344 rats were fed … Enzymes responsible for the metabolism of 1- and 2-naphthyl isothiocyanate were inducible …
Number of citations: 37 pubs.acs.org
MS Lee - Proceedings of the American Association for Cancer …, 1992 - hero.epa.gov
… To explore the possibility that isocyanates might be produced from less reactive organic isothiocyanates, some of which are found in foods, the conversion of 2-naphthyl isothiocyanate …
Number of citations: 0 hero.epa.gov
TC Goosen, DE Mills, PF Hollenberg - Journal of Pharmacology and …, 2001 - ASPET
Naturally occurring isothiocyanates, such as benzyl isothiocyanate (BITC), are potent and selective inhibitors of carcinogenesis induced by a variety of chemical carcinogens. These …
Number of citations: 87 jpet.aspetjournals.org
MH Helal, MA Salem, HM Aly - Journal of Heterocyclic …, 2017 - Wiley Online Library
… Treatment of cyanoacetamide derivative 2 with 2-naphthyl isothiocyanate in the presence of potassium hydroxide gave the non-isolated adduct 3 which was then treated with diethyl …
Number of citations: 5 onlinelibrary.wiley.com
WW Lam, JH Kim, SE Sparks, GB Quistad… - Journal of Agricultural …, 1993 - ACS Publications
… In contrast to 2-naphthyl isothiocyanate, which is converted to an isocyanate in vitro byrat liver microsomes and NADPH (Lee, 1992), the correspondingtransformation of MITC to MIC …
Number of citations: 46 pubs.acs.org
D Vlachova, R Zahradnik, K Antoš… - Collection of …, 1962 - cccc.uochb.cas.cz
… 1 Dependence of Wave Height and Shape on pH for 2-Naphthyl Isothiocyanate (III) Depolarizer concentration equals to 2. 10-4M, the Sorensen-Walburn buffer solutions are used (pH …
Number of citations: 23 cccc.uochb.cas.cz
V Borek, LR Elberson, JP McCaffrey… - Journal of Agricultural …, 1998 - ACS Publications
… Methyl isothiocyanate was the least toxic and 2-naphthyl isothiocyanate the most toxic of the compounds tested. Relative toxicities of these compounds with respect to methyl …
Number of citations: 94 pubs.acs.org
D Podhradský, P Oravec, M Antalík… - Collection of …, 1994 - cccc.uochb.cas.cz
… ) shows that the reactions of amino acids with isothiocyanate I are faster and energetically less demanding than their reactions with phenyl isothiocyanate or 2-naphthyl isothiocyanate. …
Number of citations: 19 cccc.uochb.cas.cz

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